molecular formula C17H26N2O4 B3946456 2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide

2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B3946456
M. Wt: 322.4 g/mol
InChI Key: XQIGJDCVNSHUJD-HOCLYGCPSA-N
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Description

2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a hydroxy group, and a methoxyphenyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the hydroxy and methoxyphenyl groups. One common approach is to start with a suitable pyrrolidine precursor, followed by functional group modifications under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The methoxyphenyl moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the methoxyphenyl group could produce a corresponding alcohol.

Scientific Research Applications

2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups may play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3S,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
  • 2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-ethoxyphenyl)methyl]acetamide

Uniqueness

The unique combination of functional groups in 2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide distinguishes it from similar compounds. Its specific stereochemistry and functionalization confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-12(2)23-16-10-19(9-14(16)20)11-17(21)18-8-13-6-4-5-7-15(13)22-3/h4-7,12,14,16,20H,8-11H2,1-3H3,(H,18,21)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIGJDCVNSHUJD-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CN(CC1O)CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1CN(C[C@@H]1O)CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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